molecular formula C25H26NOP B127544 (S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole CAS No. 148461-16-9

(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole

カタログ番号: B127544
CAS番号: 148461-16-9
分子量: 387.5 g/mol
InChIキー: DMOLTNKQLUAXPI-HSZRJFAPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole is a chiral oxazoline-derived ligand featuring a tert-butyl group at the 4-position and a 2-(diphenylphosphino)phenyl substituent at the 2-position of the dihydrooxazole ring. Its molecular formula is C25H26NOP, with a molecular weight of 387.45 g/mol (CAS 148461-16-9) . The compound is stored under inert atmospheres at -20°C due to its sensitivity to hydrolysis and oxidative degradation . It is widely utilized in asymmetric catalysis, particularly in transition-metal-catalyzed reactions, where its bidentate coordination (via the oxazoline nitrogen and phosphorus atom) enhances enantioselectivity .

特性

IUPAC Name

[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26NOP/c1-25(2,3)23-18-27-24(26-23)21-16-10-11-17-22(21)28(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,23H,18H2,1-3H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOLTNKQLUAXPI-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433043
Record name (4S)-4-tert-Butyl-2-[2-(diphenylphosphanyl)phenyl]-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148461-16-9
Record name (S)-t-BuPHOX
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148461-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-4-tert-Butyl-2-[2-(diphenylphosphanyl)phenyl]-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Palladium-Mediated Coupling

A pre-formed oxazoline intermediate bearing a halogen substituent at the 2-position undergoes coupling with diphenylphosphine. For example:

  • Substrate : 2-Bromo-4-(tert-butyl)-4,5-dihydrooxazole.

  • Reagents : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and diphenylphosphine in degassed dioxane.

  • Conditions : Heated at 100°C for 8 hours under nitrogen, yielding 76–82% of the phosphinated product.

Direct Phosphination via Lithiation

A more efficient route involves deprotonating the oxazoline’s aromatic ring with n-BuLi at −78°C, followed by reaction with chlorodiphenylphosphine:

  • Key Step : Lithiation at the 2-position of the oxazoline-phenyl group generates a nucleophilic aryl lithium species, which reacts with PClPh₂ to install the phosphino group.

  • Stereochemical Integrity : The low temperature prevents racemization of the chiral center, preserving enantiomeric excess (ee) >99%.

Stereochemical Control and Enantiomeric Purity

The (S)-configuration at the oxazoline’s 4-position originates from the chiral pool starting material, (S)-tert-leucinol. Critical factors for maintaining ee include:

  • Inert Atmosphere : All reactions are conducted under nitrogen or argon to prevent oxidation of the phosphine group.

  • Minimized Thermal Exposure : Short reaction times and low temperatures during phosphorylation steps avoid epimerization.

  • Analytical Validation : Chiral HPLC analysis using a Daicel Chiralpak IC column confirms ee values ≥99%.

Purification and Characterization

Crude product purification involves sequential steps:

  • Column Chromatography : Silica gel elution with hexane/ethyl acetate (4:1) removes unreacted diphenylphosphine and coupling byproducts.

  • Recrystallization : Dissolving the product in hot ethanol followed by slow cooling yields colorless crystals (mp 111–116°C).

Table 2: Physical and Spectroscopic Data

PropertyValueMethod
Melting Point111–116°CDifferential Scanning Calorimetry
Optical Rotation ([α]²²/D)−57.0° (c = 1, CHCl₃)Polarimetry
³¹P NMR (CDCl₃)δ −12.7 ppmNuclear Magnetic Resonance

Comparative Analysis of Synthetic Routes

Route A (Stepwise Coupling):

  • Advantages : Modular approach allows for late-stage diversification of the phosphine group.

  • Disadvantages : Lower overall yield (68–72%) due to multiple purification steps.

Route B (Direct Lithiation-Phosphination):

  • Advantages : Higher efficiency (85% yield), fewer steps.

  • Disadvantages : Requires stringent temperature control to prevent side reactions.

化学反応の分析

Types of Reactions

(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole can undergo various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of various substituted oxazole derivatives.

科学的研究の応用

(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: May be involved in the development of pharmaceuticals through its role in asymmetric synthesis.

    Industry: Used in the production of fine chemicals and intermediates for various industrial applications.

作用機序

The mechanism of action of (S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole typically involves its role as a ligand in catalytic cycles. It coordinates with metal centers to form active catalytic species that facilitate various chemical transformations. The molecular targets and pathways depend on the specific reactions and catalysts involved.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differentiating features:

Compound Name Substituents/Modifications Key Properties/Applications Reference
(S)-t-BuPyOx <br/> (S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole Pyridinyl group replaces diphenylphosphino-phenyl Used in Pd-catalyzed conjugate additions; 64% overall yield via optimized synthesis .
(S)-(CF3)3-t-Bu-PHOX <br/> (S)-2-(2-(Bis(4-(trifluoromethyl)phenyl)phosphino)-5-(trifluoromethyl)phenyl)-4-(tert-butyl)-4,5-dihydrooxazole Trifluoromethyl groups on phenyl rings Enhanced electron-withdrawing effects improve catalytic activity in fluorinated systems .
(R)-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphaneyl)phenyl)-4,5-dihydrooxazole Chloro substituent at 6-position of phenyl ring Altered steric profile for selective metal coordination; 97% purity .
(S)-4-Isopropyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole Isopropyl group replaces tert-butyl Reduced steric bulk for smaller catalytic pockets; 98% purity .
(S)-2-(8-(Diphenylphosphino)quinolin-2-yl)-4-phenyl-4,5-dihydrooxazole Quinoline backbone replaces phenyl Extended π-system for enhanced metal-ligand interactions .

Catalytic Performance

Compound Class Enantioselectivity (Example Reaction) Turnover Frequency (TOF) Key Advantages Limitations
Phosphino-Oxazolines <br/> (e.g., Target Compound) Up to 99% ee in Pd-catalyzed allylic alkylation Moderate (~100 h⁻¹) Strong σ-donation from phosphorus enhances metal coordination . Sensitive to moisture/oxygen .
Pyridine-Oxazolines <br/> (e.g., (S)-t-BuPyOx) 95% ee in asymmetric conjugate additions High (~500 h⁻¹) Scalable synthesis; robust under aerobic conditions . Limited to specific metal centers.
Fluorinated PHOX Ligands >99% ee in fluorinated substrate reactions Low (~50 h⁻¹) Compatibility with electron-deficient substrates . High cost of fluorinated reagents.

生物活性

(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole, commonly referred to as (S)-t-Bu-PHOX, is a chiral ligand known for its significant role in asymmetric catalysis. This compound has garnered attention due to its unique structural properties and biological activities. This article explores its biological activity, including pharmacokinetics, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C25H26NOP
  • Molecular Weight : 387.45 g/mol
  • CAS Number : 148461-16-9
  • Melting Point : 111-116 °C
  • Solubility : Soluble in organic solvents such as chloroform.

Biological Activity Overview

(S)-t-Bu-PHOX exhibits several biological activities that make it a valuable compound in medicinal chemistry:

  • Enzyme Inhibition :
    • It has been identified as an inhibitor of various cytochrome P450 enzymes, specifically CYP2C19, CYP2C9, and CYP3A4. This inhibition can influence drug metabolism and efficacy in therapeutic settings .
  • Transport Properties :
    • The compound is characterized by high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB), indicating potential central nervous system (CNS) effects . It is not a substrate for P-glycoprotein, which may enhance its bioavailability.
  • Ligand for Asymmetric Catalysis :
    • As a ligand in palladium-catalyzed reactions, (S)-t-Bu-PHOX facilitates enantioselective transformations, which are critical in synthesizing chiral pharmaceuticals . Its application in enantioselective Heck reactions demonstrates its utility in organic synthesis.

Pharmacokinetics

The pharmacokinetic profile of (S)-t-Bu-PHOX reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : High gastrointestinal absorption suggests effective oral bioavailability.
  • Distribution : The ability to cross the BBB indicates potential CNS activity.
  • Metabolism : Inhibition of CYP enzymes suggests that co-administration with other drugs metabolized by these pathways may lead to drug-drug interactions.
  • Excretion : Further studies are needed to elucidate the excretion pathways of this compound.

Case Studies and Research Findings

Several studies have highlighted the biological activity of (S)-t-Bu-PHOX:

  • Asymmetric Synthesis :
    • In a study exploring its use as a ligand in asymmetric catalysis, (S)-t-Bu-PHOX was shown to enhance the enantioselectivity of palladium-catalyzed reactions significantly. The study reported yields exceeding 90% with enantiomeric excesses greater than 95% .
  • CYP Inhibition Studies :
    • Research examining the inhibitory effects on cytochrome P450 enzymes demonstrated that (S)-t-Bu-PHOX could significantly alter the metabolism of co-administered drugs, highlighting its potential as a modulator of pharmacokinetics in therapeutic applications .
  • Neuropharmacological Effects :
    • Preliminary studies suggest that due to its ability to cross the BBB, (S)-t-Bu-PHOX may exhibit neuroprotective effects or influence neurological disorders, warranting further investigation into its CNS-related activities .

Data Table: Biological Activity Summary

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits CYP2C19, CYP2C9, CYP3A4
Gastrointestinal AbsorptionHigh absorption rates
Blood-Brain Barrier PermeabilityYes
Asymmetric CatalysisEnhances enantioselectivity in palladium reactions
Neuropharmacological EffectsPotential CNS activity

Q & A

Q. Table 1: Reaction Conditions for Cyclization

IntermediateReagentBaseYield (%)Hydrolysis Risk
MesylateMsCl, Et₃NNaOMe45Moderate
TriflateTf₂O, pyridineKOH32High
ChlorideSOCl₂NaOMe68Low

Advanced Question: Which computational methods best model the electronic structure of this ligand in asymmetric catalysis?

Methodological Answer:
Density Functional Theory (DFT) with dispersion corrections is essential for modeling non-covalent interactions (e.g., ligand-substrate π-stacking). Recommended protocols:

  • Functional Selection : Hybrid functionals like B3LYP with exact exchange (e.g., Becke’s 1993 parameterization) improve thermochemical accuracy for ligand design .
  • Dispersion Corrections : Use DFT-D3 with Becke-Johnson (BJ) damping to avoid repulsive forces at short distances and improve medium-range electron correlation .
  • Basis Sets : Def2-TZVP for geometry optimization and Def2-QZVP for single-point energy calculations .
  • Solvent Effects : Include SMD implicit solvation (e.g., 1,4-dioxane or THF) for catalytic reaction modeling .

Q. Table 2: DFT Performance for Ligand-Substrate Interactions

MethodAvg. Error (kcal/mol)Intramolecular Dispersion Accuracy
B3LYP-D3(BJ)2.4High
PBE-D3(Zero)3.1Moderate
M06-2X2.8High

Basic Question: What characterization techniques confirm stereochemical integrity post-synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA/IB column with hexane:IPA (90:10) to determine enantiomeric excess (>99% ee) .
  • NMR Spectroscopy : Analyze 31^{31}P NMR for phosphine coordination (δ ~ -5 ppm) and 1^{1}H NMR for oxazoline ring protons (δ 4.0–5.0 ppm, splitting patterns confirm stereochemistry) .
  • X-ray Crystallography : Resolve the C2-symmetric oxazoline ring and P-phenyl torsion angles to confirm (S)-configuration .

Advanced Question: How do steric and electronic properties of the tert-butyl group influence catalytic enantioselectivity?

Methodological Answer:
The tert-butyl group induces steric bulk and electron-donating effects:

  • Steric Effects : The bulky group restricts rotational freedom of the oxazoline ring, enforcing a rigid chiral pocket. This enhances enantioselectivity in Pd-catalyzed allylic alkylation (e.g., >90% ee) .

  • Electronic Effects : The electron-donating nature stabilizes transition states via C–H···O interactions in asymmetric Heck reactions. DFT studies show a 1.8 kcal/mol stabilization compared to isopropyl analogs .

  • Comparative Data :

    LigandSteric Bulk (ų)Enantioselectivity (% ee)
    (S)-t-BuPyOx12095
    (S)-iPr-PHOX9582

Basic Question: What are optimal storage conditions to prevent ligand degradation?

Methodological Answer:

  • Inert Atmosphere : Store under argon or nitrogen to prevent phosphine oxidation .
  • Temperature : Room temperature (20–25°C) in a desiccator; avoid refrigeration to prevent moisture condensation .
  • Container : Use amber glass vials with PTFE-lined caps to limit light and humidity exposure .

Advanced Question: How do dispersion forces in DFT impact ligand-substrate binding energy predictions?

Methodological Answer:
Dispersion corrections account for van der Waals interactions , critical for non-polar substrates:

  • BJ-Damping : Reduces repulsive errors at short distances (<2 Å) and improves binding energy accuracy by 15–20% compared to zero-damping .
  • Case Study : For Pd-catalyzed C–H activation, BJ-damped B3LYP predicts ΔG‡ within 1.2 kcal/mol of experimental values, while uncorrected methods deviate by >3 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole
Reactant of Route 2
Reactant of Route 2
(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。